Benzenepropanamine, N-hydroxy-

Synthetic methodology Nitrone chemistry Heterocycle synthesis

Researchers requiring the specific N-hydroxy pharmacophore for tyrosinase inhibition (IC₅₀ = 0.6 µM for N-nitroso derivatives) or peptide deformylase (PDF) inhibitor design (IC₅₀ = 0.16 µM) must avoid generic C₉H₁₃NO isomers. Only the N-hydroxy isomer enables metal chelation and nitrone formation. This intermediate is essential for aryne [3+2] cycloadditions yielding dihydrobenzisoxazole libraries and for spin-trapping applications. Bulk stock is maintained for immediate dispatch, ensuring synthetic programs proceed without interruption.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 79204-89-0
Cat. No. B13626475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanamine, N-hydroxy-
CAS79204-89-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNO
InChIInChI=1S/C9H13NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2
InChIKeyFTEKLZONWYPLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanamine, N-hydroxy-: Identity, Profile & Comparators


Benzenepropanamine, N-hydroxy- (CAS 79204-89-0, IUPAC: N-(3-phenylpropyl)hydroxylamine, C₉H₁₃NO, MW 151.21 g/mol) is an N-substituted hydroxylamine derivative that features a terminal N-hydroxy group on a 3-phenylpropylamine backbone . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, enabling the construction of nitrones, nitroxides, oximes, and N-nitroso derivatives [1]. Its closest structurally related comparators include the regioisomeric O-(3-phenylpropyl)hydroxylamine (CAS 94115-39-6), the N-methylated analog N-methyl-N-(3-phenylpropyl)hydroxylamine (CAS 183969-39-3), the parent amine 3-phenylpropylamine (CAS 2038-57-5), the oxidized oxime form N-(3-phenylpropylidene)hydroxylamine, and the constitutional isomer N-hydroxyamphetamine (C₉H₁₃NO). These analogs differ in the position of the hydroxyl group (N vs. O), N-substitution pattern (H vs. CH₃), or oxidation state, each of which fundamentally alters the compound's reactivity, hydrogen-bonding capacity, and downstream synthetic utility.

Benzenepropanamine, N-hydroxy-: Why Analogs Fail


Substituting Benzenepropanamine, N-hydroxy- with its closest structural analogs—O-(3-phenylpropyl)hydroxylamine, N-methyl-N-(3-phenylpropyl)hydroxylamine, or the non-hydroxylated parent amine 3-phenylpropylamine—results in the loss of key reactivity and binding capabilities critical for its intended research and synthetic applications. The N-hydroxy (NHOH) motif is both a hydrogen-bond donor and a metal-chelating moiety, properties that are absent in the O-linked isomer and partially blocked in the N-methyl derivative . In the context of tyrosinase inhibitor development, the removal of either the N-hydroxy or N-nitroso group from the derived N-nitrosohydroxylamines completely abolishes enzyme inhibitory activity, demonstrating that the N-hydroxy function is not merely a spectator but a pharmacophoric requirement [1]. Moreover, the N-H bond permits selective nitrone formation via oxidation—a transformation inaccessible to N,N-disubstituted or O-substituted hydroxylamines—which is the cornerstone of its utility as a precursor to heterocyclic compounds and spin-trapping agents . Generic substitution based solely on molecular formula (C₉H₁₃NO) or structural similarity therefore fails to preserve the compound's functional identity.

Benzenepropanamine, N-hydroxy-: Evidence vs. Close Analogs


Nitrone Formation: N- vs. O-Regioisomer Reactivity

Benzenepropanamine, N-hydroxy- (N-substituted) undergoes m-CPBA oxidation to yield a nitrone intermediate, a key step in the Tokuyama three-step transformation of primary amines to N-monoalkylhydroxylamines and in one-pot dihydrobenzisoxazole synthesis . By contrast, O-(3-phenylpropyl)hydroxylamine (CAS 94115-39-6) cannot form an analogous nitrone due to the placement of the hydroxyl group on oxygen rather than nitrogen, precluding the C=N⁺–O⁻ dipole essential for 1,3-dipolar cycloaddition reactivity . This regiochemical distinction dictates which downstream heterocyclic scaffolds are synthetically accessible.

Synthetic methodology Nitrone chemistry Heterocycle synthesis

Hydrogen-Bond Donor: N-H vs. N-Methyl Impact

The N-hydroxy (NHOH) group of Benzenepropanamine, N-hydroxy- possesses a hydrogen-bond donor (N-H) that is absent in N-methyl-N-(3-phenylpropyl)hydroxylamine (CAS 183969-39-3). In the tyrosinase inhibitor system, SAR studies demonstrate that the N-hydroxy group is essential for enzyme inhibition; its removal (or replacement) results in complete loss of inhibitory activity (IC₅₀ > 100 µM vs. IC₅₀ = 0.6 µM for the active N-nitroso-N-cyclopentyl derivative) [1]. While direct IC₅₀ data for the parent compound against tyrosinase are not reported, the requirement for the N-OH moiety to chelate the dinuclear copper center at the tyrosinase active site has been explicitly established through SAR dissection [1]. The N-methyl analog lacks this H-bond donor capacity and cannot serve as a pharmacophoric equivalent.

Medicinal chemistry Enzyme inhibition Structure-activity relationship

PDF Inhibition by N-Formyl Derivative: Scaffold Validation

The N-formyl-N-hydroxy-3-phenylpropylamine derivative (SB 485345) exhibits potent inhibition of E. coli polypeptide deformylase (PDF) with a reported IC₅₀ of 0.00016 mM (0.16 µM) [1]. This demonstrates that the N-hydroxy-3-phenylpropyl scaffold, when appropriately derivatized, engages the ferrous ion in the PDF active site with high affinity. In contrast, the parent amine 3-phenylpropylamine (CAS 2038-57-5) lacks the metal-chelating N-hydroxy group and shows no PDF inhibitory activity at comparable concentrations. The N-formyl derivative's co-crystal structure with S. pneumoniae PDF confirms the binding mode wherein the N-hydroxy oxygen coordinates the catalytic metal ion [2]. Although this data pertains to the N-formyl derivative rather than the free hydroxylamine, it validates the scaffold's potential for generating potent enzyme inhibitors through N-functionalization—an option not available to the O-substituted or N-methyl analogs.

Antibacterial drug discovery Polypeptide deformylase Hydroxamic acid bioisostere

Tyrosinase Inhibition: N-Hydroxy Motif Requirement

In the systematic SAR study by Shiino et al. (2001), N-substituted hydroxylamines serve as obligate precursors to N-nitrosohydroxylamine tyrosinase inhibitors. The most potent derivative, N-cyclopentyl-N-nitrosohydroxylamine, achieved an IC₅₀ of 0.6 µM against mushroom tyrosinase, equipotent to tropolone—the benchmark natural product inhibitor [1]. Crucially, the study demonstrated that removal of the N-hydroxy group rendered the compounds completely inactive (no detectable inhibition), while removal of the N-nitroso group likewise abolished activity [1]. The N-hydroxy-3-phenylpropyl scaffold therefore represents the essential precursor for this class of inhibitors; neither the O-substituted isomer nor the N-methyl analog can serve this function. Lineweaver-Burk analysis further revealed that the inhibition mode (competitive vs. non-competitive) varied with the N-substituent, indicating that the 3-phenylpropyl substituent imparts distinct kinetic behavior compared to cyclopentyl or benzyl analogs.

Tyrosinase inhibition Melanin biosynthesis N-nitrosohydroxylamine SAR

Constitutional Isomerism Among C₉H₁₃NO Hydroxylamines

At least five constitutional isomers share the molecular formula C₉H₁₃NO and a hydroxylamine functional group: N-(3-phenylpropyl)hydroxylamine (CAS 79204-89-0), O-(3-phenylpropyl)hydroxylamine (CAS 94115-39-6), N-hydroxyamphetamine (CAS 2933-51-1), N-[(1S)-1-phenylpropyl]hydroxylamine, and O-(2-phenylpropan-2-yl)hydroxylamine [1]. These isomers differ in the position of the hydroxyl group (N vs. O), the substitution pattern on the phenylpropyl chain (linear vs. branched), and the attachment point to nitrogen. Only N-(3-phenylpropyl)hydroxylamine possesses the linear N-hydroxy-3-phenylpropylamine connectivity, which places the N-hydroxy group three carbon atoms from the phenyl ring—a geometry that optimizes radical stability in nitroxide formation and permits intramolecular hydrogen bonding distinct from the α-branched isomers [2]. This structural specificity is critical for reproducibility in published synthetic protocols and biological assays.

Chemical identity Isomer differentiation Quality control

Benzenepropanamine, N-hydroxy-: Key Applications


Dihydrobenzisoxazole Synthesis via Nitrone Generation

Benzenepropanamine, N-hydroxy- participates in aryne [3+2] cycloaddition with nitrones generated in situ from the addition of hydroxylamines to acetylenedicarboxylates, affording functionalized dihydrobenzisoxazoles in moderate to good yields . This one-pot methodology, which exploits the unique capacity of N-substituted (but not O-substituted) hydroxylamines to generate nitrones, enables the rapid construction of heterocyclic libraries with a quaternary center for medicinal chemistry screening. Procurement of the N-hydroxy isomer is essential; the O-isomer cannot participate in this reaction manifold.

Tyrosinase Inhibitor: N-Nitrosohydroxylamine Precursor

As demonstrated by Shiino et al. (2001), N-substituted hydroxylamines are directly converted to N-nitrosohydroxylamines—potent mushroom tyrosinase inhibitors with IC₅₀ values as low as 0.6 µM—by reaction with n-butyl nitrite [1]. The N-hydroxy group is pharmacophorically essential for copper chelation at the enzyme active site. Researchers developing anti-melanogenic agents, anti-browning additives, or insect control compounds can use Benzenepropanamine, N-hydroxy- as the starting material for systematic N-substituent SAR exploration.

PDF Antibacterial Programs: N-Formyl Derivatization

The N-formyl-N-hydroxy-3-phenylpropylamine scaffold (SB 485345) has been co-crystallized with S. pneumoniae PDF (PDB 2ai7) and demonstrates IC₅₀ = 0.16 µM against E. coli PDF [2]. This validates the N-hydroxy-3-phenylpropyl core as a metal-chelating warhead suitable for further optimization. Medicinal chemistry teams pursuing PDF inhibitors can procure the free hydroxylamine for N-derivatization with diverse acyl, sulfonyl, or carbamoyl groups to tune potency, selectivity, and pharmacokinetic properties.

Spin-Trapping & Nitroxide Radical Studies

The hydroxylamine functional group of Benzenepropanamine, N-hydroxy- can be oxidized to the corresponding nitroxide radical, enabling applications in spin-trapping experiments, polymer stabilization, and EPR spectroscopy [3]. The 3-phenylpropyl substituent provides sufficient lipophilicity for membrane partitioning studies while maintaining water solubility adequate for aqueous radical scavenging assays. Compared to the N-methyl analog, the N-H proton of the hydroxylamine facilitates hydrogen-atom transfer reactivity that is central to its radical-trapping mechanism.

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